Perfluoro-15-crown-5

Catalog No.
S610881
CAS No.
97571-69-2
M.F
C10F20O5
M. Wt
580.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-15-crown-5

CAS Number

97571-69-2

Product Name

Perfluoro-15-crown-5

IUPAC Name

2,2,3,3,5,5,6,6,8,8,9,9,11,11,12,12,14,14,15,15-icosafluoro-1,4,7,10,13-pentaoxacyclopentadecane

Molecular Formula

C10F20O5

Molecular Weight

580.07 g/mol

InChI

InChI=1S/C10F20O5/c11-1(12)2(13,14)32-5(19,20)6(21,22)34-9(27,28)10(29,30)35-8(25,26)7(23,24)33-4(17,18)3(15,16)31-1

InChI Key

CAKZCCWLOCDNJK-UHFFFAOYSA-N

SMILES

C1(C(OC(C(OC(C(OC(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

HemaGen, perfluoro-1,4,7,10,13-pentaoxacyclopentadecane, perfluoro-15-crown-5-ether

Canonical SMILES

C1(C(OC(C(OC(C(OC(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Ion Separation and Sensing:

  • Selective Ion Transport: P15C5 can be used in membranes to selectively transport specific cations (positively charged ions) across the membrane. This allows researchers to separate and purify desired ions from mixtures, facilitating further analysis or applications like ion battery development .
  • Ion-Selective Electrodes: P15C5 can be incorporated into ion-selective electrodes, allowing for the measurement of specific ion concentrations in solutions. This is particularly useful in various fields, including environmental monitoring, analytical chemistry, and biological studies .

Catalysis and Drug Delivery:

  • Catalysis: P15C5 can be used as a catalyst in various chemical reactions by selectively binding and activating specific ions involved in the reaction. This can improve the efficiency and selectivity of the reaction .
  • Drug Delivery: P15C5 can be used to encapsulate and deliver drugs to specific cells or tissues. By attaching P15C5 to a drug molecule, researchers can target specific ions present on the surface of these cells, improving drug delivery efficiency and reducing side effects .

Material Science and Environmental Research:

  • Membrane development: P15C5 can be incorporated into membranes for various applications, including fuel cells, gas separation membranes, and sensors. Its unique properties can improve the efficiency and selectivity of these membranes .
  • Environmental remediation: P15C5 is being explored for its potential in removing harmful metal ions from contaminated water and soil. Its selective binding ability can be used to capture and remove these pollutants from the environment .

Perfluoro-15-crown-5 is a perfluorinated crown ether characterized by a cyclic structure containing five oxygen atoms arranged in a ring, with each carbon atom fully substituted by fluorine atoms. This unique configuration results in a highly hydrophobic and fluorophilic compound, which enhances its ability to form complexes with specific metal ions. The compound's distinctive properties stem from the electron-withdrawing nature of the fluorine atoms, which influence its interactions with cations, particularly sodium and potassium ions .

PF15C5 can act as a host molecule, selectively binding to specific cations based on size and charge. This property allows researchers to study ion transport across membranes and develop ion-selective electrodes [].

Perfluoro-15-crown-5 exhibits weak but significant coordination properties with cations such as sodium and potassium. The complexation constants for these interactions have been quantitatively determined, indicating a 1:1 stoichiometry in the binding process. The formal complexation constants are approximately 5.5 M1^{-1} for sodium and 1.7 M1^{-1} for potassium . These interactions are primarily characterized by weak electrostatic forces due to the fluorinated environment, which affects the solubility and reactivity of the compound.

The biological applications of perfluoro-15-crown-5 are emerging, particularly in medical imaging. It has been utilized to label dendritic cells for magnetic resonance imaging, leveraging its fluorine content for enhanced signal detection. Studies have shown that perfluoro-15-crown-5 can be emulsified to form nanoparticles that facilitate cellular uptake via endocytosis, making it a potential agent for tracing and imaging in biological systems .

The synthesis of perfluoro-15-crown-5 typically involves the reaction of ethylene glycol with a perfluorinated epoxide under controlled conditions. While detailed procedures may vary and often remain proprietary, the general approach focuses on creating a stable ether linkage while ensuring complete fluorination of the carbon backbone .

Perfluoro-15-crown-5 has several notable applications:

  • Ion Selective Electrodes: It is used as a matrix in ion-selective electrodes due to its ability to selectively bind certain cations, enhancing sensor performance in detecting sodium and potassium ions .
  • Medical Imaging: Its use in magnetic resonance imaging allows for non-invasive tracking of labeled cells within biological tissues .
  • Electrochemical

Research has focused on the interaction properties of perfluoro-15-crown-5 with various cations. Notably, studies using nuclear magnetic resonance spectroscopy have demonstrated that while it interacts weakly with sodium and potassium ions, these interactions are significant enough to be quantitatively analyzed. The findings indicate that the presence of multiple fluorine atoms alters the expected binding dynamics compared to non-fluorinated crown ethers .

Perfluoro-15-crown-5 belongs to a broader class of crown ethers but is unique due to its complete fluorination. Here is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
Crown Ether (15-Crown-5)Non-fluorinatedBinds cations more strongly; less hydrophobic
Perfluoro-18-crown-6PerfluorinatedLarger cavity size; binds larger cations more effectively
DioctylphthalateNon-cyclic esterUsed as a plasticizer; lacks ion selectivity
PerfluoropolyetherLinear polymerUsed in lubricants; different functional properties

Perfluoro-15-crown-5's unique combination of hydrophobicity, ion selectivity, and biological compatibility sets it apart from other crown ethers and related compounds. Its applications in sensing technologies and medical imaging highlight its versatility within both chemical and biological contexts.

Perfluoro-15-crown-5 emerged from pioneering work in fluorinated macrocycles. The first perfluoro crown ethers, including perfluoro-15-crown-5, were synthesized in 1985 via controlled elemental fluorination of hydrocarbon precursors. This breakthrough followed decades of research on non-fluorinated crown ethers, which were first discovered by C.J. Pedersen in 1967. Pedersen’s dibenzo-18-crown-6 demonstrated selective cation binding, establishing crown ethers as key tools in coordination chemistry. The perfluorinated analogs extended this potential into fluorinated environments, leveraging the electron-withdrawing effects of fluorine atoms to modulate ligand properties.

Key Synthesis Milestones

YearAchievementReference
1967Discovery of dibenzo-18-crown-6 (Pedersen)
1985First perfluoro crown ethers synthesized
2010Quantitative cation-binding studies initiated

Significance in Perfluorinated Macrocyclic Chemistry

Perfluoro-15-crown-5 occupies a niche in fluorinated macrocyclic chemistry due to its:

  • Fluorophilic nature: Enables solubility in perfluorocarbon solvents, enhancing utility in biphasic systems.
  • Electron-deficient oxygen atoms: Reduce basicity compared to hydrocarbon crown ethers, altering cation-binding affinities.
  • Chemical stability: Resists hydrolysis and oxidation under standard conditions.

These attributes position it as a phase-transfer catalyst and sensor component in fluorinated environments.

Classification within Crown Ethers

Crown ethers are classified by their ring size and oxygen count. Perfluoro-15-crown-5 adheres to the nomenclature:

  • 15 atoms total: 10 carbon, 5 oxygen.
  • 5 oxygen atoms: Positions as ether linkages within the macrocycle.
  • Perfluorinated backbone: All carbon atoms substituted with fluorine atoms.

Comparison with Hydrocarbon Crown Ethers

PropertyPerfluoro-15-crown-515-crown-5
Cation affinity (Na⁺)Weak (k ≈ 5.5 M⁻¹)Strong (k ≈ 2.0 × 10⁵ M⁻¹)
SolubilityFluorophilicHydrophilic
BasicityLow (electron-withdrawing F)Higher

Data derived from

Current Research Landscape

Research focuses on leveraging its fluorinated structure for:

  • Phase-transfer catalysis: Facilitating ion transport in nonpolar solvents.
  • Ion-selective sensors: Detecting Na⁺ and K⁺ in fluorinated environments.
  • 19F MRI contrast agents: Utilizing its 20 equivalent fluorine nuclei for imaging.

Molecular Structure and Conformation

Perfluoro-15-crown-5 possesses the molecular formula C₁₀F₂₀O₅ with a molecular weight of 580.07 atomic mass units [1] [5]. The compound represents a perfluorinated analogue of the conventional 15-crown-5 ether, where all hydrogen atoms have been systematically replaced with fluorine atoms [1] [10]. The molecular structure consists of a fifteen-membered macrocyclic ring containing five oxygen atoms positioned at regular intervals throughout the cyclic framework [1] [20].

The systematic chemical name for this compound is perfluoro-1,4,7,10,13-pentaoxacyclopentadecane, reflecting its structural arrangement of five oxygen atoms within the fifteen-membered ring system [1] [5]. The Chemical Abstracts Service registry number is 97571-69-2, providing unambiguous identification for this specific perfluorinated macrocycle [1] [5].

The conformational behavior of perfluoro-15-crown-5 differs significantly from its hydrocarbon analogue due to the presence of electronegative fluorine substituents [10]. Unlike conventional crown ethers that display multiple stable conformations, perfluorinated crown ethers exhibit more restricted conformational flexibility [27]. The strong electron-withdrawing nature of the fluorine atoms influences the electron density distribution around the oxygen atoms, which in turn affects the overall molecular geometry and conformational preferences [10] [27].

Research has demonstrated that perfluoro-15-crown-5 adopts conformations that position the oxygen atoms in arrangements that minimize intramolecular repulsive interactions [10]. The macrocyclic structure maintains sufficient flexibility to accommodate various guest molecules while preserving the fundamental ring topology [27]. The presence of twenty fluorine atoms creates a highly electronegative environment that significantly alters the coordination properties compared to traditional crown ethers [10] [27].

Crystallographic Analysis

Limited crystallographic data are available for perfluoro-15-crown-5 in its pure form, as the compound typically exists as a clear liquid at room temperature [3] [5]. However, structural information has been derived from related perfluorinated crown ether systems and computational modeling studies [23] [27].

Comparative crystallographic studies of perfluorodicyclohexano-18-crown-6 ethers have provided insights into the structural characteristics of perfluorinated macrocycles [23]. These investigations revealed that perfluorinated crown ethers maintain the fundamental cyclic architecture while exhibiting distinct conformational preferences relative to their hydrocarbon counterparts [23] [27].

The molecular geometry of perfluoro-15-crown-5 has been characterized through computational methods and nuclear magnetic resonance spectroscopy [10]. These studies indicate that the compound adopts conformations that minimize steric interactions between the bulky fluorine substituents while maintaining the integrity of the macrocyclic framework [10] [27]. The fluorine atoms are positioned to maximize separation distances, resulting in an expanded molecular volume compared to the parent 15-crown-5 structure [10].

The absence of extensive crystallographic data for perfluoro-15-crown-5 reflects its physical state as a liquid under standard conditions and its tendency to remain in the liquid phase across a wide temperature range [3] [5]. This characteristic distinguishes it from other perfluorinated crown ethers that may crystallize more readily [27].

Physical Properties

Melting and Boiling Points

Perfluoro-15-crown-5 exhibits distinctive thermal properties that reflect its perfluorinated structure. The compound has a melting point of -12°C, indicating that it remains liquid at room temperature under standard atmospheric conditions [5]. This low melting point is characteristic of fluorinated organic compounds and contributes to the compound's utility in various applications requiring liquid-phase behavior [5].

The boiling point of perfluoro-15-crown-5 is reported as 145°C at standard atmospheric pressure [3] [5]. This relatively moderate boiling point, combined with the low melting point, provides a substantial liquid range of approximately 157°C, which is advantageous for practical applications [3] [5]. The thermal behavior reflects the influence of the perfluorinated structure on intermolecular interactions and molecular packing arrangements [34].

Table 1: Thermal Properties of Perfluoro-15-Crown-5

PropertyValueReference
Melting Point-12°C [5]
Boiling Point145°C [3] [5]
Liquid Range157°CCalculated
Physical StateClear liquid [3] [5]

The thermal properties distinguish perfluoro-15-crown-5 from its hydrocarbon analogue, 15-crown-5, which has a melting point of -20°C and a boiling point of 93-96°C under reduced pressure [6]. The higher boiling point of the perfluorinated derivative reflects the increased molecular weight and altered intermolecular interactions resulting from fluorine substitution [5] [6].

Density and Specific Gravity

Perfluoro-15-crown-5 exhibits significantly higher density values compared to conventional organic solvents due to the presence of fluorine atoms. The specific gravity is reported as 1.78 at standard conditions, indicating that the compound is considerably denser than water [3]. Alternative measurements report density values greater than 1.300 grams per cubic centimeter, confirming the high-density characteristic of this perfluorinated material [5].

The elevated density reflects the atomic mass contribution of the twenty fluorine atoms present in the molecular structure [1] [3]. This property is typical of perfluorinated organic compounds, which generally exhibit densities substantially higher than their hydrocarbon analogues [34]. The density value places perfluoro-15-crown-5 among the heavier organic liquids used in specialized applications [3] [5].

Table 2: Density Properties of Perfluoro-15-Crown-5

PropertyValueReference
Specific Gravity1.78 [3]
Density>1.300 g/cm³ [5]
Physical FormClear liquid [3] [5]
ColorColorless to almost colorless [5]

The high density of perfluoro-15-crown-5 contrasts markedly with the density of 15-crown-5, which has a reported density of 1.113 grams per milliliter at 20°C [6]. This difference illustrates the substantial impact of fluorine substitution on the physical properties of crown ether systems [3] [5] [6].

Solubility Parameters

The solubility characteristics of perfluoro-15-crown-5 are governed by its perfluorinated structure, which imparts unique solvation properties distinct from conventional organic compounds [10]. The compound exhibits limited solubility in polar protic solvents due to the electron-withdrawing effects of the fluorine substituents, which reduce the basicity of the ether oxygen atoms [10] [27].

Studies have demonstrated that perfluoro-15-crown-5 shows preferential solubility in fluorous solvents and other perfluorinated media [10]. The compound's solvation behavior reflects the principle of fluorophilicity, where perfluorinated molecules exhibit enhanced miscibility with other fluorinated systems [10] [27]. This characteristic has been exploited in specialized applications requiring selective solvation properties [10].

The weak coordinating ability of perfluoro-15-crown-5 toward metal cations results from the reduced electron density on the oxygen atoms caused by the strong electron-withdrawing fluorine substituents [10]. Quantitative studies have determined formal complexation constants of 5.5 and 1.7 inverse molar for sodium and potassium ions, respectively, which are significantly lower than those observed for conventional 15-crown-5 [10].

Table 3: Complexation Constants for Perfluoro-15-Crown-5

CationComplexation Constant (M⁻¹)Reference
Na⁺5.5 ± 0.3 [10]
K⁺1.7 ± 0.3 [10]
Li⁺No significant interaction [10]
NH₄⁺No significant interaction [10]

The solubility parameters of perfluoro-15-crown-5 in various media reflect its unique chemical environment created by the perfluorinated structure [10] [27]. These properties distinguish it from conventional crown ethers and contribute to its specialized applications in fluorine chemistry and materials science [10] [27].

Spectroscopic Characteristics

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of perfluoro-15-crown-5 represents one of its most distinctive analytical characteristics [8] [10]. The compound exhibits a single, sharp resonance peak corresponding to twenty magnetically equivalent fluorine atoms [8] [10]. This unique spectroscopic signature arises from the high symmetry of the molecular structure and the equivalent chemical environments of all fluorine substituents [8] [10].

The observation of a single fluorine-19 nuclear magnetic resonance signal provides exceptional sensitivity for analytical detection and quantification [8]. The magnetic equivalence of the twenty fluorine atoms results in a signal intensity that is five times greater than typical perfluorinated compounds containing only four equivalent fluorines [8]. This enhanced sensitivity has made perfluoro-15-crown-5 particularly valuable for in vivo nuclear magnetic resonance imaging applications [8].

Detailed nuclear magnetic resonance studies have confirmed that the single fluorine-19 resonance remains sharp and well-defined across a range of temperatures and solvent conditions [10]. The chemical shift of the fluorine-19 signal appears in the typical range for perfluorinated ether systems, although specific chemical shift values may vary depending on measurement conditions and reference standards [10].

Table 4: Fluorine-19 Nuclear Magnetic Resonance Characteristics

ParameterValueReference
Number of Fluorine Atoms20 [1] [8]
Magnetic EquivalenceAll equivalent [8] [10]
Signal MultiplicitySingle peak [8] [10]
Relative Sensitivity5× enhanced [8]

The exceptional spectroscopic properties of perfluoro-15-crown-5 have led to its development as a specialized probe for nuclear magnetic resonance applications [8]. The single, intense fluorine-19 signal provides superior signal-to-noise ratios compared to other perfluorinated compounds that exhibit multiple overlapping resonances [8].

Nuclear magnetic resonance titration studies have been employed to investigate the coordination behavior of perfluoro-15-crown-5 with various cations [10]. These investigations revealed that cation binding produces minimal changes in the fluorine-19 chemical shifts, consistent with the weak coordination interactions observed for this perfluorinated macrocycle [10].

Infrared and Raman Analysis

The infrared spectroscopic characteristics of perfluoro-15-crown-5 reflect the presence of carbon-fluorine and carbon-oxygen bonds within the macrocyclic structure [23]. Perfluorinated crown ethers typically exhibit distinctive absorption bands in the infrared spectrum that can be correlated with specific vibrational modes [23] [31].

Comparative infrared spectroscopic studies of perfluorodicyclohexano-18-crown-6 isomers have provided insights into the vibrational characteristics of perfluorinated crown ether systems [23]. These compounds show characteristic absorption bands at approximately 1192 wavenumbers (very strong, broad), 1042 wavenumbers (medium intensity), 974 wavenumbers (very strong), and additional bands at 709, 632, and 485 wavenumbers [23].

The infrared spectrum of perfluorinated crown ethers is dominated by carbon-fluorine stretching vibrations, which typically appear as intense absorption bands in the 1000-1300 wavenumber region [23] [31]. These characteristic frequencies arise from the strong, polar carbon-fluorine bonds and provide definitive identification of perfluorinated functional groups [31] [34].

Raman spectroscopic analysis of perfluorinated compounds generally shows complementary information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes [31]. The carbon-fluorine stretching vibrations often appear as strong Raman signals, providing additional confirmation of the perfluorinated structure [31] [34].

Table 5: Characteristic Infrared Absorption Bands for Perfluorinated Crown Ethers

Wavenumber (cm⁻¹)IntensityAssignmentReference
1192Very strong, broadC-F stretch [23]
1042MediumC-O stretch [23]
974Very strongC-F stretch [23]
709VariableRing vibrations [23]

The spectroscopic identification of perfluoro-15-crown-5 relies primarily on the characteristic carbon-fluorine absorption patterns and the absence of carbon-hydrogen stretching vibrations typically observed in the 2800-3000 wavenumber region [23] [31]. This spectroscopic signature provides unambiguous confirmation of complete fluorination in the crown ether structure [31] [34].

Thermal and Chemical Stability

Perfluoro-15-crown-5 exhibits exceptional thermal and chemical stability characteristics that are typical of perfluorinated organic compounds [27] [34]. The compound demonstrates remarkable resistance to thermal decomposition due to the strength of carbon-fluorine bonds and the stability of the perfluorinated framework [31] [34]. Fluorocarbon polymers and compounds generally show increased thermal stability compared to their hydrocarbon analogues, with the strength of carbon-fluorine bonds contributing significantly to this enhanced stability [34].

Thermal stability studies of perfluorinated materials indicate that complete fluorination provides superior resistance to high-temperature degradation [31] [35]. The thermal decomposition of fluorocarbon polymers typically occurs at temperatures significantly higher than those required for hydrocarbon analogues [31] [36]. For perfluorinated compounds, thermal degradation generally initiates through carbon-carbon bond cleavage rather than carbon-fluorine bond rupture, reflecting the exceptional strength of the carbon-fluorine interaction [31] [35].

Chemical stability investigations have demonstrated that perfluoro-15-crown-5 shows remarkable resistance to oxidation, reduction, and hydrolysis under normal conditions [27] [34]. The compound remains stable in the presence of strong acids and bases, unlike conventional crown ethers that may undergo degradation under harsh chemical conditions [27]. This chemical inertness results from the electron-withdrawing effects of fluorine substituents, which reduce the reactivity of the ether oxygen atoms and the overall molecular framework [34].

Table 6: Stability Characteristics of Perfluoro-15-Crown-5

Stability TypeCharacteristicReference
ThermalHigh temperature resistance [31] [34]
ChemicalAcid/base resistance [27] [34]
OxidativeOxidation resistance [34]
HydrolyticMoisture stability [27]

The enhanced stability profile of perfluoro-15-crown-5 extends its utility in demanding applications where conventional organic compounds would undergo degradation [27] [34]. The compound maintains its structural integrity and functional properties across a wide range of environmental conditions, making it suitable for specialized applications requiring long-term stability [27] [34].

Studies of perfluorinated crown ether systems have confirmed that these materials retain their coordination properties and spectroscopic characteristics even after exposure to elevated temperatures and aggressive chemical environments [27]. This stability profile distinguishes perfluoro-15-crown-5 from conventional crown ethers and contributes to its value in advanced technological applications [27] [34].

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Perfluoro-15-crown-5-ether

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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